(4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone)” is a complex organic molecule that features multiple functional groups, including sulfonyl, piperazine, and phthalazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phthalazine core, sulfonylation, and subsequent functionalization with piperazine and piperidine groups. Typical reaction conditions might involve:
Formation of the phthalazine core: This could involve cyclization reactions using appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.
Functionalization: Attachment of piperazine and piperidine groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups to carboxylic acids.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce sulfides.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
(4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone: Similar compounds might include other phthalazine derivatives or molecules with sulfonyl and piperazine groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and the resulting biological or chemical properties. Comparing it with similar compounds would involve analyzing differences in activity, stability, and reactivity.
Properties
Molecular Formula |
C32H36N6O3S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[4-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C32H36N6O3S/c1-23-10-11-25(22-29(23)42(40,41)38-20-18-36(2)19-21-38)30-27-8-4-5-9-28(27)31(35-34-30)33-26-14-12-24(13-15-26)32(39)37-16-6-3-7-17-37/h4-5,8-15,22H,3,6-7,16-21H2,1-2H3,(H,33,35) |
InChI Key |
OYXKPSQIXHTXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N5CCCCC5)S(=O)(=O)N6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.